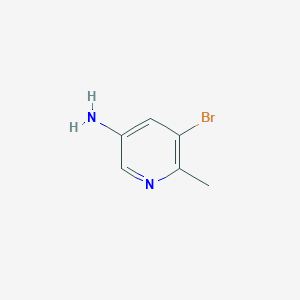

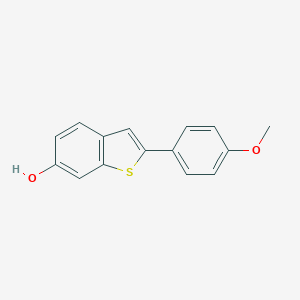

2-(4-Methoxyphenyl)benzothiophene-6-OL

Vue d'ensemble

Description

2-(4-Methoxyphenyl)benzothiophene-6-OL (2-MBO) is an organic compound belonging to the class of benzothiophene derivatives. It is a naturally occurring compound found in a variety of plants and is known to have a wide range of biological activities. 2-MBO is of interest to scientists due to its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “2-(4-Methoxyphenyl)benzothiophene-6-OL”, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory

These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of diseases and conditions associated with inflammation.

Anti-Psychotic

Thiophene derivatives have been used in the development of anti-psychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia or disordered thought.

Anti-Arrhythmic

These compounds have also been found to have anti-arrhythmic properties . Anti-arrhythmic drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.

Anti-Anxiety

Thiophene derivatives have been used in the development of anti-anxiety drugs . These drugs are used to treat symptoms of anxiety, such as panic attacks, extreme fear and worry.

Anti-Fungal

These compounds have been found to have anti-fungal properties . This makes them potentially useful in the treatment of fungal infections.

Antioxidant

Thiophene derivatives have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancer

Thiophene derivatives have been found to have anti-cancer properties . They have been used in the development of drugs for the treatment of various types of cancer.

Mécanisme D'action

Target of Action

It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes . These compounds are known to inhibit various medical conditions associated with estrogen deprivation syndrome, including osteoporosis and hyperlipidemia .

Mode of Action

Given its use in the synthesis of 2-arylbenzo[b]thiophenes, it may interact with its targets by modulating estrogen receptors, which play a crucial role in conditions like osteoporosis and hyperlipidemia .

Biochemical Pathways

Considering its role in the synthesis of 2-arylbenzo[b]thiophenes, it might influence the estrogen signaling pathway .

Pharmacokinetics

Its molecular formula is c15h12o2s, and it has a molecular weight of 25632 . Its storage temperature is 2-8°C, suggesting that it is stable under refrigeration .

Result of Action

As a precursor in the synthesis of 2-arylbenzo[b]thiophenes, it may contribute to the therapeutic effects of these compounds, such as the inhibition of conditions associated with estrogen deprivation syndrome .

Action Environment

Its storage temperature suggests that it is stable under cool conditions .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFJMKTXKURRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431623 | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)benzothiophene-6-OL | |

CAS RN |

225648-21-5 | |

| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

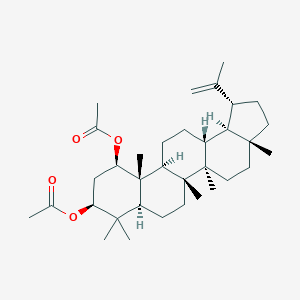

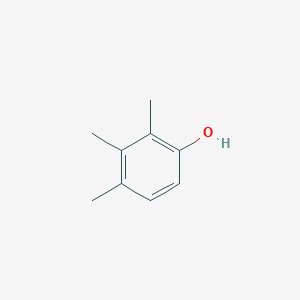

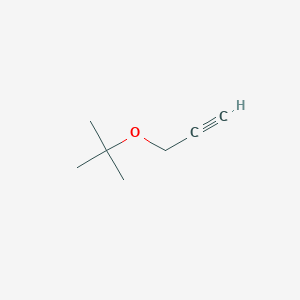

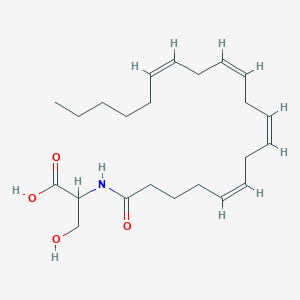

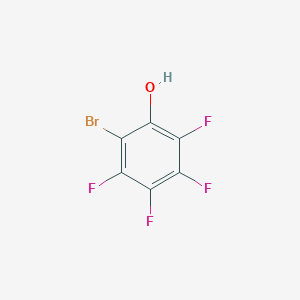

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.